Ethyl 2-(chloromethyl)-5-methylnicotinate

Descripción general

Descripción

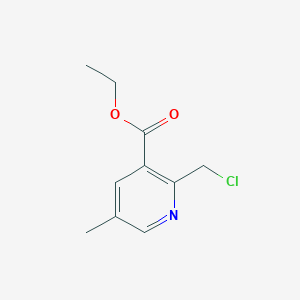

Ethyl 2-(chloromethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group attached to the second carbon of the nicotinate ring and a methyl group attached to the fifth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of 5-methylnicotinic acid. The process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phase-transfer catalysis to enhance the reaction rate and yield. The process involves the use of a quaternary ammonium salt as a phase-transfer catalyst to facilitate the transfer of the chloromethylating agent into the organic phase where the reaction occurs.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(chloromethyl)-5-methylnicotinate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted nicotinates.

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of nicotinic alcohol derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of enzyme activity.

Comparación Con Compuestos Similares

Ethyl nicotinate: Lacks the chloromethyl and methyl groups, making it less reactive in nucleophilic substitution reactions.

Methyl 2-(chloromethyl)-5-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

2-(Chloromethyl)-5-methylnicotinic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.

Actividad Biológica

Ethyl 2-(chloromethyl)-5-methylnicotinate (ECMN) is a chemical compound with significant biological activity, primarily due to its chloromethyl group, which acts as an alkylating agent. This article explores the biological properties, mechanisms of action, and potential applications of ECMN based on current research findings.

Chemical Structure and Properties

ECMN is characterized by a chloromethyl group attached to a nicotinic acid derivative. Its structure can be represented as follows:

- Chemical Formula : C₉H₈ClN₁O₂

- Molecular Weight : 201.62 g/mol

The presence of the chloromethyl group allows ECMN to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This property is critical for its biological interactions.

The biological activity of ECMN is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This alkylation can lead to:

- Modulation of Biological Pathways : By altering protein function through covalent modification.

- Inhibition of Enzyme Activity : Affecting metabolic processes within cells.

Antimicrobial Activity

Recent studies have indicated that ECMN exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ECMN could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Antiproliferative Activity

ECMN has also been investigated for its antiproliferative effects on cancer cell lines. A study demonstrated that ECMN significantly inhibited the growth of HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 15 |

This suggests that ECMN may possess potential therapeutic applications in oncology, warranting further investigation into its mechanisms and efficacy.

Case Studies

- Antimicrobial Study : A recent study evaluated the effectiveness of ECMN against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with an MIC of 16 µg/mL. This indicates potential for use in developing new treatments for antibiotic-resistant infections.

- Anticancer Research : In vitro studies on ECMN's effect on cancer cell proliferation revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways. The research highlighted the importance of further exploring ECMN's potential as an anticancer agent .

- Mechanistic Insights : Investigations into the mechanism revealed that ECMN interacts with DNA, leading to strand breaks and subsequent cell cycle arrest at the G2/M phase. This mechanism underlines its potential utility in cancer therapy .

Propiedades

IUPAC Name |

ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-7(2)6-12-9(8)5-11/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBRIFBWBLEBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.